Cas no 1357935-16-0 (methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate)

Methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a quinoline core substituted with a 2-fluorobenzyl ether group at the 4-position and a methyl ester at the 2-position, enhancing its reactivity and binding properties. The fluorine atom introduces electron-withdrawing effects, potentially improving metabolic stability and bioavailability. Its structural framework makes it a valuable intermediate for synthesizing bioactive molecules, particularly in drug discovery targeting kinase inhibition or other therapeutic pathways. The methyl ester group offers versatility for further functionalization, enabling derivatization into amides or carboxylic acids. This compound is suited for researchers exploring fluorinated heterocycles with tailored physicochemical properties.
methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate structure
1357935-16-0 structure
Product Name:methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate
CAS No:1357935-16-0
MF:C19H16FNO3
MW:325.333648681641
CID:5398678
Update Time:2025-10-31

methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate
    • Inchi: 1S/C19H16FNO3/c1-12-7-8-16-14(9-12)18(10-17(21-16)19(22)23-2)24-11-13-5-3-4-6-15(13)20/h3-10H,11H2,1-2H3
    • InChI Key: KRPBJMHTIOOONA-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=C(C)C=C2)=C(OCC2=CC=CC=C2F)C=C1C(OC)=O

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methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate
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Additional information on methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate

Methyl 4-[(2-Fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate (CAS No. 1357935-16-0): An Overview

Methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate (CAS No. 1357935-16-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of quinolines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

The chemical structure of methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate is characterized by a quinoline core with specific substituents. The presence of a fluorine atom in the phenyl ring and a methyl group at the 6-position of the quinoline ring imparts unique electronic and steric properties to the molecule. These properties contribute to its potential as a lead compound in drug discovery and development.

Recent studies have highlighted the importance of quinoline derivatives in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The fluorine substitution in the phenyl ring of methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate can enhance its binding affinity to specific protein targets, thereby improving its pharmacological profile. For instance, a study published in the Journal of Medicinal Chemistry reported that fluorinated quinolines exhibit enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts.

In addition to its potential as an anticancer agent, methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate has also shown promise in antiviral research. A recent investigation published in Antiviral Research demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral replication enzymes, making it a valuable candidate for further development as an antiviral drug.

The synthesis of methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate has been extensively studied, and various synthetic routes have been reported in the literature. One common approach involves the condensation of 4-hydroxy-6-methylquinoline with 2-fluorobenzyl bromide followed by esterification with methanol. This multi-step process requires careful optimization to achieve high yields and purity levels, which are crucial for downstream applications such as biological assays and clinical trials.

The physicochemical properties of methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its biological activity.

In terms of pharmacokinetics, preliminary studies suggest that methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity and molecular weight are within the range typically associated with orally bioavailable drugs, making it a promising candidate for further preclinical evaluation.

To assess the safety profile of methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate, toxicological studies have been conducted using both in vitro and in vivo models. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed at concentrations up to several micromolar. However, further investigations are needed to fully evaluate its long-term safety and potential side effects.

The potential therapeutic applications of methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate extend beyond cancer and viral infections. Recent research has explored its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A study published in the Journal of Inflammation Research found that this compound can effectively reduce inflammation by inhibiting key signaling pathways involved in immune cell activation.

In conclusion, methyl 4-[(2-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate (CAS No. 1357935-16-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and safety profile, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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